molecular formula C17H21NO2 B5769413 N-(3,4-dimethoxybenzyl)-3,5-dimethylaniline

N-(3,4-dimethoxybenzyl)-3,5-dimethylaniline

Cat. No.: B5769413
M. Wt: 271.35 g/mol
InChI Key: GIRISKXCKGTDPH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-3,5-dimethylaniline is an aromatic amine characterized by a 3,5-dimethylaniline backbone substituted with a 3,4-dimethoxybenzyl group. This compound belongs to the broader class of N-alkylated aniline derivatives, which are studied for their diverse physicochemical properties and applications in materials science, pharmacology, and analytical chemistry. Its structure combines electron-donating methoxy and methyl groups, influencing solubility, optical properties, and reactivity .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-7-13(2)9-15(8-12)18-11-14-5-6-16(19-3)17(10-14)20-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRISKXCKGTDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3,5-dimethylaniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3,5-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3,5-dimethylaniline is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications across different domains, including medicinal chemistry, materials science, and agricultural chemistry.

Antimicrobial Activity

One of the notable applications of this compound is its potential antimicrobial properties. Research has shown that derivatives of this compound can exhibit significant antibacterial activity against Gram-positive bacteria. For instance, studies on related compounds have demonstrated their effectiveness comparable to traditional antibiotics like chloramphenicol against pathogens such as Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Synthesis of Bioactive Compounds

The compound can also be utilized in the synthesis of various bioactive molecules through palladium-catalyzed C–N cross-coupling reactions. These reactions are pivotal in forming anilines and their derivatives, which are crucial in pharmaceutical applications. The versatility of this compound allows it to be used as a building block for synthesizing complex heterocycles with potential therapeutic effects .

Case Study: Antitumor Agents

In a specific case study, the synthesis of antitumor agents involved the use of this compound as a precursor. The compound was subjected to various reaction conditions to optimize yields and enhance biological activity. The results indicated that modifications to the structure could lead to improved efficacy against cancer cell lines .

Organic Electronics

This compound has shown promise in the field of organic electronics. Its ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds can enhance the performance and stability of these devices .

Catalysis

The compound's structural features allow it to act as an effective ligand in catalytic processes. For example, it can be immobilized on solid supports to create catalysts for various organic reactions. Studies have demonstrated that such catalysts exhibit high efficiency and reusability in synthetic transformations .

Crop Protection Agents

This compound has been explored for its potential use as a crop protection agent. Research indicates that derivatives of this compound can act against fungal and bacterial pathogens affecting crops. The development of formulations based on this compound could lead to more effective agricultural practices .

Summary Table of Applications

Application Area Description Potential Impact
Medicinal ChemistryAntibacterial activity against Gram-positive bacteria; synthesis of bioactive compoundsDevelopment of new antibiotics
Materials ScienceUse in OLEDs and OPVs; acts as a ligand in catalytic processesEnhanced performance in electronic devices
Agricultural ChemistryPotential as a crop protection agent against pathogensImproved agricultural yields

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3,5-dimethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Nitro-Substituted Derivatives

Compounds like (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline () feature nitro groups instead of methoxy substituents. The nitro group is electron-withdrawing, leading to red-shifted UV/Vis absorption (maximum one-photon absorption <450 nm) compared to the methoxy-substituted analog. This enhances nonlinear optical (NLO) properties, as evidenced by higher hyperpolarizability (β) values in nitro derivatives .

tert-Butyl-Substituted Analogs

N-Tert-butyl-3,5-dimethylaniline () replaces the dimethoxybenzyl group with a bulky tert-butyl moiety.

Protecting Group Derivatives

The 3,4-dimethoxybenzyl (DMPM) group in the target compound is noted as a less readily removable protecting group compared to 4-methoxybenzyl (MPM) derivatives under oxidative conditions (e.g., DDQ), highlighting its stability in synthetic applications .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Substituents Retention Time (min) OPA Wavelength (nm) Hyperpolarizability (β)
N-(3,4-Dimethoxybenzyl)-3,5-dimethylaniline 3,4-(OCH₃), 3,5-(CH₃) 14.8 (amide analog) N/A N/A
(E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline 4-NO₂, 3,4-(CH₃) N/A <450 Non-zero (ab initio)
N-Tert-butyl-3,5-dimethylaniline tert-Butyl, 3,5-(CH₃) N/A N/A N/A
  • Solubility : The dimethoxybenzyl group enhances solubility in aromatic solvents (e.g., benzene) compared to tert-butyl analogs .
  • Optical Transparency : Nitro derivatives exhibit superior optical transparency in visible/near-IR regions, making them preferable for NLO applications .

Analytical Challenges

  • Chromatographic Separation: GC/MS cannot resolve 3,5-dimethylaniline isomers (e.g., 2,5-/3,5-dimethylaniline pairs), complicating quantification . LC/MS-MS enables precise separation, though matrix effects may require case-specific internal standards (e.g., 2,4-dimethylaniline-d11) .

Computational Insights

Quantum mechanical studies (e.g., configuration interaction, finite field MP2) predict electronic properties such as dipole moments and hyperpolarizability. While nitro derivatives are computationally well-characterized , data on this compound remains sparse, suggesting a need for targeted ab initio studies .

Biological Activity

N-(3,4-dimethoxybenzyl)-3,5-dimethylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3,5-dimethylaniline. The resulting compound features a dimethoxybenzyl moiety linked to a dimethyl-substituted aniline, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives such as N'-benzylidene-3,4-dimethoxybenzohydrazide were evaluated for their antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These derivatives exhibited significant antimicrobial effects, suggesting that similar structures may also possess noteworthy activity against microbial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMIC (µg/mL)Target Organism
N'-benzylidene-3,4-dimethoxybenzohydrazideAntibacterial15S. aureus
N'-benzylidene-3,4-dimethoxybenzohydrazideAntifungal20C. albicans
This compoundPotentialTBDTBD

The proposed mechanism of action for related compounds involves the inhibition of multidrug efflux pumps (MATE), which are critical for bacterial resistance. Molecular docking studies suggest that these compounds can effectively bind to the active site of the target proteins involved in drug resistance . This binding can potentially reverse resistance mechanisms in pathogenic bacteria.

Case Studies and Research Findings

  • In Vivo Efficacy : In vivo studies have shown that certain derivatives exhibit promising results in animal models. For example, compounds with similar structural features demonstrated significant reductions in infection rates when tested against H. pylori in mouse models .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicates that modifications in the benzyl and dimethyl groups can enhance biological activity. For instance, increasing the hydrophobicity or introducing electron-withdrawing groups can improve antimicrobial efficacy .

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